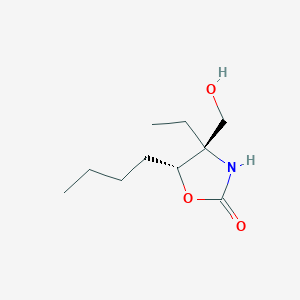![molecular formula C9H7NO2S B12868685 2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)
2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde is a chemical compound with the molecular formula C9H7NO2S It is a derivative of benzoxazole, featuring a methylthio group at the 2-position and a carboxaldehyde group at the 7-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde typically involves the cyclization of appropriate precursors One common method is the reaction of 2-aminothiophenol with an aldehyde under acidic conditions to form the benzoxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxaldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary alcohols.
Substitution: Various substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form specific interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylthio)benzoxazole: Lacks the carboxaldehyde group at the 7-position.
2-(Methylthio)benzo[d]thiazole: Contains a sulfur atom in place of the oxygen in the benzoxazole ring.
2-(Methylthio)benzo[d]imidazole: Contains a nitrogen atom in place of the oxygen in the benzoxazole ring.
Uniqueness
2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde is unique due to the presence of both the methylthio and carboxaldehyde groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
Molekularformel |
C9H7NO2S |
|---|---|
Molekulargewicht |
193.22 g/mol |
IUPAC-Name |
2-methylsulfanyl-1,3-benzoxazole-7-carbaldehyde |
InChI |
InChI=1S/C9H7NO2S/c1-13-9-10-7-4-2-3-6(5-11)8(7)12-9/h2-5H,1H3 |
InChI-Schlüssel |
ZYXNFPNIAILEAM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=CC=CC(=C2O1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12868619.png)


![1-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868633.png)
![1-(7-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12868637.png)


![((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine](/img/structure/B12868666.png)




